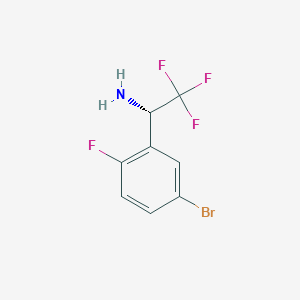

(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral compound with significant interest in various fields of scientific research. The presence of bromine, fluorine, and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for synthetic and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2-fluorobenzyl alcohol.

Conversion to Intermediate: The alcohol is converted to the corresponding bromide using hydrobromic acid.

Formation of Trifluoroethylamine: The bromide is then reacted with trifluoroethylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would yield the corresponding amine.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the most prominent applications of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is in medicinal chemistry. Its structural characteristics make it a candidate for developing pharmaceuticals targeting various biological pathways.

Case Studies

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit selective serotonin reuptake inhibitor (SSRI) properties. Studies have shown that the trifluoroethyl group can enhance the binding affinity to serotonin transporters, suggesting potential antidepressant activity .

- Anticancer Properties : Preliminary studies have indicated that compounds containing bromine and fluorine substituents can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .

Material Science

In material science, this compound can be utilized in synthesizing advanced materials such as polymers and coatings.

Applications in Polymers

The incorporation of trifluoroethyl groups into polymer matrices can significantly enhance thermal stability and chemical resistance. This property is particularly beneficial for applications in harsh environments .

Agrochemicals

The compound's unique chemical structure also positions it as a potential candidate for developing agrochemicals. Its fluorinated nature may provide enhanced bioactivity and reduced environmental impact.

Potential Applications

- Pesticides : The presence of fluorine atoms can improve the efficacy of pesticides by enhancing their absorption and retention in plant tissues while reducing degradation rates .

- Herbicides : Similar compounds have been explored for their herbicidal properties, targeting specific plant metabolic pathways to inhibit growth without harming non-target species .

Mécanisme D'action

The mechanism of action of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-5-fluorobenzyl alcohol

- 2-Bromo-5-(trifluoromethyl)phenylboronic acid

Uniqueness

(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups in its structure. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity, making it valuable for various applications.

Activité Biologique

(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral compound that has garnered significant interest in medicinal chemistry due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₆BrF₄N

- Molecular Weight : 272.04 g/mol

- CAS Number : 1212881-54-3

- Boiling Point : 251.9 °C (predicted)

- Density : 1.664 g/cm³ (predicted)

- pKa : 5.44 (predicted)

The compound's structure includes a bromine atom, a fluorine atom, and a trifluoromethyl group, which contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances its binding affinity to various receptors and enzymes, potentially modulating biological pathways involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antiparasitic Activity :

- Initial studies have shown that compounds with similar structural motifs can inhibit the activity of PfATP4, a sodium pump critical for the survival of malaria parasites. While specific data for this compound is limited, the presence of fluorine and bromine suggests potential antiparasitic effects .

- Cytotoxicity Studies :

- Pharmacokinetics :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiparasitic | Potential inhibition of PfATP4 | |

| Cytotoxicity | Low toxicity in human cell lines | |

| Pharmacokinetics | Improved stability and bioavailability expected |

Case Study: Antiparasitic Screening

A study aimed at optimizing compounds targeting PfATP4 showed that modifications in molecular structure could significantly enhance activity against malaria parasites. Although this compound was not the primary focus, it represents a scaffold that could be optimized based on findings from similar compounds .

Propriétés

IUPAC Name |

(1S)-1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQDAOYHEAHURX-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[C@@H](C(F)(F)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.